molecular formula C17H21N5OS B4150433 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B4150433
M. Wt: 343.4 g/mol
InChI Key: SIYGDXFBDSQQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-BICYCLO[221]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique bicyclic structure and tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]heptane derivative, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step involves the formation of the acetamide linkage with the 4-methylphenyl group. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The bicyclic structure may also contribute to the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-bicyclo[2.2.1]hept-2-yl-ethylamine: Shares the bicyclic structure but lacks the tetrazole ring and acetamide group.

    1-bicyclo[2.2.1]hept-2-yl-ethanone: Similar bicyclic structure with a ketone functional group instead of the tetrazole and acetamide groups.

    5-(triethoxysilyl)-2-norbornene: Contains a similar bicyclic structure but with different functional groups.

Uniqueness

2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is unique due to the presence of both the tetrazole ring and the bicyclic structure, which confer specific chemical and biological properties. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[1-(2-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-11-2-6-14(7-3-11)18-16(23)10-24-17-19-20-21-22(17)15-9-12-4-5-13(15)8-12/h2-3,6-7,12-13,15H,4-5,8-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYGDXFBDSQQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(1-BICYCLO[2.2.1]HEPT-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE

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